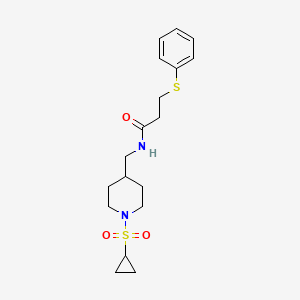
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP-1103 belongs to the class of compounds known as sulfonyl-containing piperidines, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the activity of GABA, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is able to reduce the activity of excitatory neurotransmitters, which can lead to the anticonvulsant, analgesic, and anxiolytic effects observed.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has also been shown to have effects on various biochemical and physiological processes. For example, it has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is that it has been shown to have a relatively low toxicity profile, which makes it a potentially safer option for use in humans. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several possible future directions for research on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide involves the reaction of piperidine with cyclopropylsulfonyl chloride in the presence of a base, followed by reaction with 3-(phenylthio)propanoic acid. The resulting compound is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-18(10-13-24-16-4-2-1-3-5-16)19-14-15-8-11-20(12-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKAIWPRJLEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)
![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)
![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2952232.png)
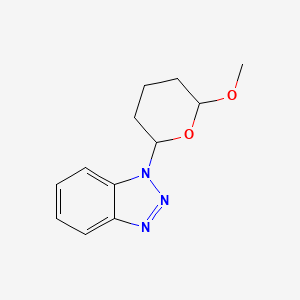
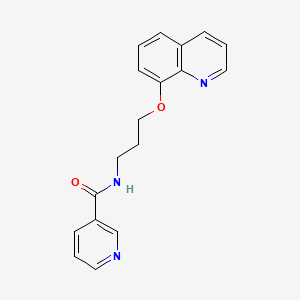
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2952237.png)
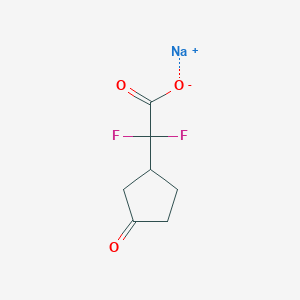
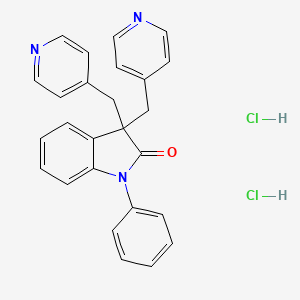
![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)

![3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2952245.png)